

Quinoline-4-carbothioamide: A Technical Safety and Toxicity Profile

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Compound of Interest

Compound Name: Quinoline-4-carbothioamide

Cat. No.: B1312264

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Disclaimer: Specific toxicological data for **Quinoline-4-carbothioamide** (CAS 74585-98-1) is not extensively available in public literature. This document provides a comprehensive safety and toxicity profile based on data for the parent quinoline scaffold and structurally related quinoline derivatives, including carboxamides. The information herein is intended to guide risk assessment and inform the design of necessary toxicological studies.

Executive Summary

Quinoline-4-carbothioamide belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold present in numerous pharmacologically active agents. While this specific molecule is primarily a research chemical and synthetic intermediate, the broader quinoline class is associated with notable toxicological concerns, including genotoxicity and carcinogenicity, primarily linked to metabolic activation. In vitro studies on various quinoline derivatives demonstrate a wide range of cytotoxic activities, often mediated by the induction of apoptosis through mitochondrial pathways. This guide summarizes the available quantitative data, outlines common experimental protocols for safety assessment, and presents key toxicological pathways to provide a foundational understanding of the potential hazards associated with **Quinoline-4-carbothioamide**.

Physicochemical Properties

Property	Value	Source
CAS Number	74585-98-1	[1][2]
Molecular Formula	C ₁₀ H ₈ N ₂ S	[2][3]
Molecular Weight	188.25 g/mol	[2][3]
Appearance	Light yellow to yellow solid	[1][3]
Purity	≥ 95% (HPLC)	[3]
Synonyms	4-Quinolinethiocarboxamide	[3]

In Vitro Toxicity Profile

While specific data for **Quinoline-4-carbothioamide** is lacking, studies on related 4-substituted quinoline derivatives provide insight into potential cytotoxic mechanisms. The primary mechanism of cytotoxicity for many quinoline derivatives is the induction of apoptosis.[4]

Key Findings for Related Quinoline Derivatives:

- **Mechanism of Action:** Several 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis. This process is often associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[4]
- **Mitochondrial Permeabilization:** In isolated mitochondria, some derivatives promote permeabilization, a key step in the intrinsic apoptotic pathway.[4]
- **Cell Line Specificity:** The cytotoxic effects of quinoline derivatives can vary significantly between different cell lines. For example, certain aminated quinolinequinones show selective cytotoxicity against prostate cancer cells (DU-145) over non-cancerous endothelial cells (HUVEC).[5] Other derivatives have shown higher cytotoxicity in breast cancer cells (MCF-7, MDA-MB-231) compared to normal cells (184A1).[6]

Quantitative Cytotoxicity Data (Representative Quinoline Derivatives)

Compound Class	Cell Line	Assay	Endpoint	Result (IC ₅₀)	Reference
4-Oxoquinoline-3-carboxamide (16b)	AGS (Gastric Cancer)	MTT	Cell Viability	1.92 μ M	[7]
4-Oxoquinoline-3-carboxamide (17b)	AGS (Gastric Cancer)	MTT	Cell Viability	5.18 μ M	[7]
4-Oxoquinoline-3-carboxamide (16b)	Normal Fibroblasts	MTT	Cell Viability	> 20 μ M	[7]
Aminated Quinolinequinones (AQQ6)	DU-145 (Prostate Cancer)	MTT	Cell Viability	~5 μ M	[5]
7-methyl-8-nitro-quinoline (C)	Caco-2 (Colorectal Carcinoma)	MTT	Cell Viability	More cytotoxic than parent methyl-quinoline	[8]

In Vivo Toxicity Profile

Direct in vivo toxicity studies for **Quinoline-4-carbothioamide** have not been identified. However, extensive data on the parent compound, quinoline, provides a basis for potential toxicological concerns.

Acute Toxicity (Parent Compound: Quinoline)

Species	Route	Endpoint	Value	Reference
Rat (Wistar)	Oral	LD ₅₀	262 mg/kg bw	[9]
Rat (unspecified)	Oral	LD ₅₀	331 mg/kg bw	[9]
Rat (Sherman)	Oral	LD ₅₀	460 mg/kg bw	[9]
Rabbit	Dermal	LD ₅₀	1978 mg/kg bw	[9]

Carcinogenicity and Genotoxicity (Parent Compound: Quinoline)

The primary toxicological concern for quinoline is its carcinogenicity, specifically its ability to induce hepatic hemangioendotheliomas in rats.[10] This effect is linked to its genotoxic potential, which requires metabolic activation by CYP450 enzymes to an active metabolite, believed to be an epoxide.[11]

- **Genotoxicity:** Quinoline has produced positive results in several in vitro and in vivo genotoxicity assays.[9] However, it did not induce chromosome aberrations or sister chromatid exchanges in mouse marrow cells in one study.[12] In contrast, 4-nitroquinoline-1-oxide, a well-studied derivative, is a potent inducer of both.[12][13]
- **Regulatory Classification:** Quinoline is classified by Safe Work Australia as a Category 2 Carcinogenic substance ("May cause cancer") and a Category 3 Mutagenic substance ("Possible risk of irreversible effects").[9]

Experimental Protocols and Methodologies

Detailed protocols for assessing the toxicity of a novel quinoline derivative would typically involve a tiered approach, from in vitro screening to in vivo studies.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for evaluating the effect of a compound on cell viability.

- **Cell Culture:** Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Preparation:** Prepare a stock solution of **Quinoline-4-carbothioamide** in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
- **Treatment:** Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
- **Analysis:** Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: SOS Chromotest

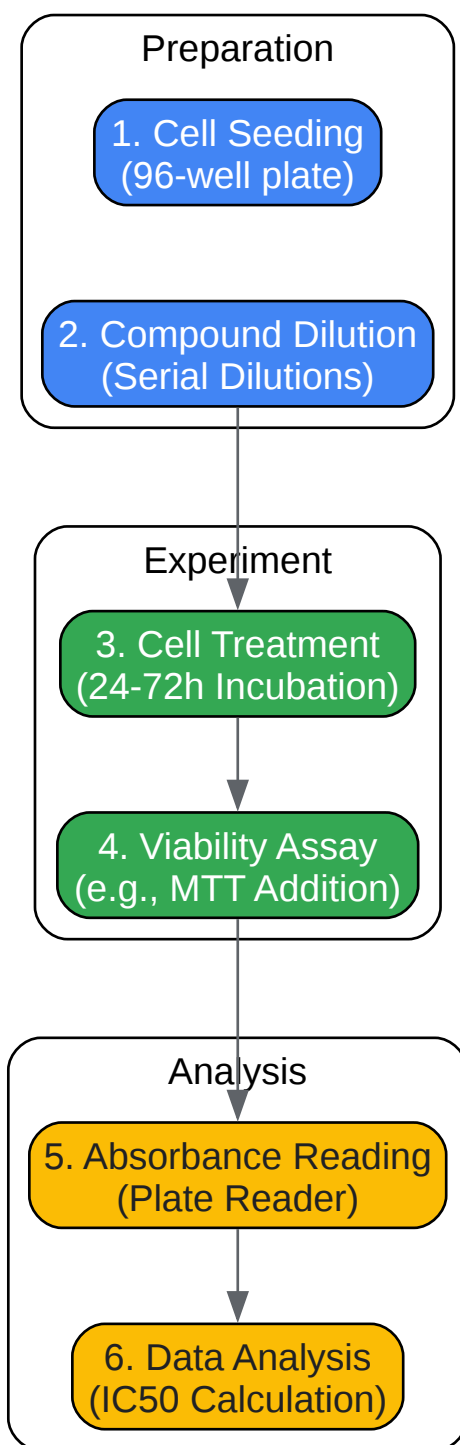
The SOS Chromotest is a bacterial colorimetric assay used to detect DNA-damaging agents.

- **Bacterial Strain:** Utilize a genetically engineered *Escherichia coli* PQ37 strain, which has a fusion of the *sfiA* gene (an SOS gene) with the *lacZ* gene (encoding β-galactosidase).
- **Compound Exposure:** Expose the bacterial culture to a range of concentrations of the test compound with and without metabolic activation (S9 mix).

- Incubation: Incubate the cultures for a few hours to allow for DNA damage and induction of the SOS response.
- Enzyme Assay: Measure the activity of β -galactosidase and alkaline phosphatase (for toxicity assessment).
- Data Analysis: Calculate the induction factor (IF) as the ratio of β -galactosidase activity in treated versus untreated cells. A significant, dose-dependent increase in the IF indicates a genotoxic effect.[\[13\]](#)

Visualized Workflows and Pathways

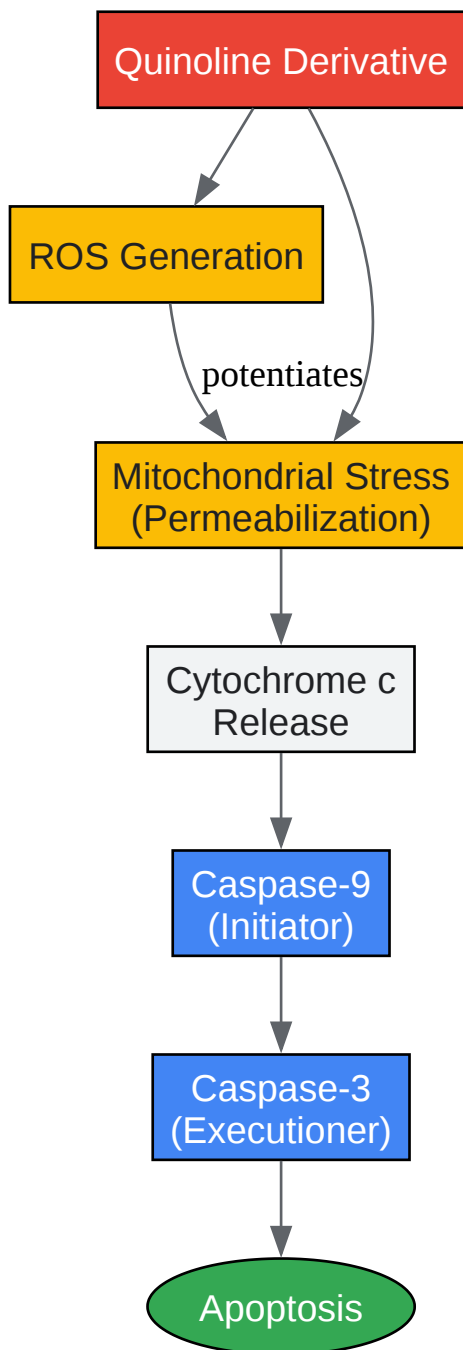
In Vitro Cytotoxicity Screening Workflow



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Caption: General workflow for assessing in vitro cytotoxicity.

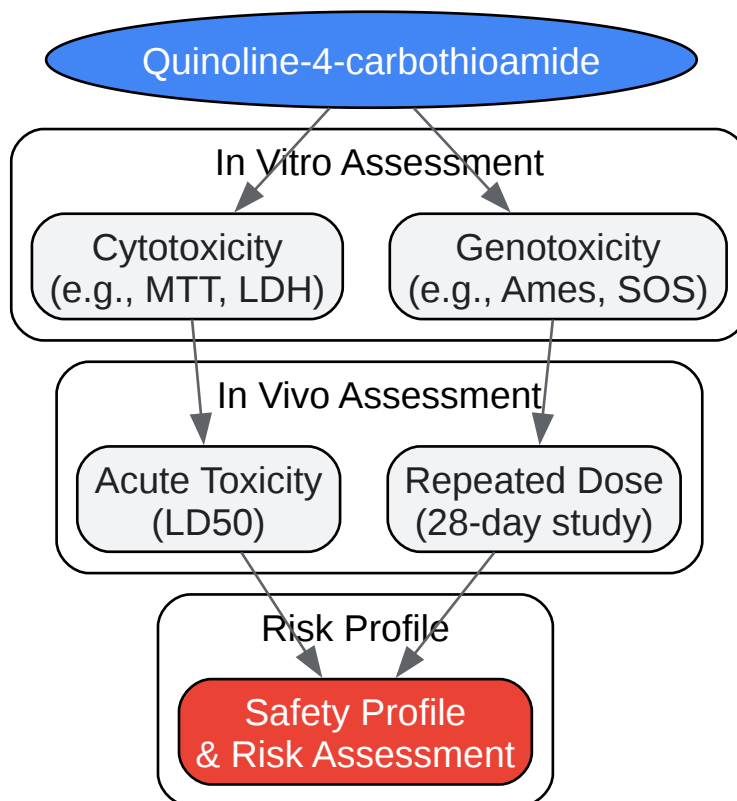
Generalized Apoptotic Pathway for Quinoline Derivatives



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Caption: Quinoline-induced intrinsic apoptosis pathway.

Logic Diagram for Toxicity Assessment



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Caption: Tiered approach for toxicological evaluation.

Conclusion and Recommendations

There is a critical lack of specific safety and toxicity data for **Quinoline-4-carbothioamide**. Based on the profile of the parent quinoline scaffold, researchers must handle this compound with caution, assuming potential for acute oral toxicity, genotoxicity, and carcinogenicity upon metabolic activation.

It is strongly recommended that any research program involving **Quinoline-4-carbothioamide**, particularly for applications that may lead to human exposure, should include a comprehensive toxicological evaluation. This should begin with a battery of in vitro tests to assess cytotoxicity against relevant cell lines (e.g., hepatic cells) and to screen for genotoxic potential. Positive findings in these assays would warrant further in vivo studies to determine acute toxicity and to characterize target organ toxicity after repeated exposure.

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